molecular formula C21H25FN2O4 B3012072 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide CAS No. 941964-82-5

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide

Cat. No.: B3012072
CAS No.: 941964-82-5
M. Wt: 388.439
InChI Key: PUMOHBGAFGCNGB-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 3,4-dimethoxybenzamide core linked to a 4-fluorophenyl group via a morpholinoethyl side chain. This compound is hypothesized to exhibit biological activity, possibly antiproliferative effects, based on structural similarities to compounds in the provided evidence .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-19-8-5-16(13-20(19)27-2)21(25)23-14-18(24-9-11-28-12-10-24)15-3-6-17(22)7-4-15/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMOHBGAFGCNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of 4-fluoroaniline, which is then reacted with ethylene oxide to form 2-(4-fluorophenyl)-2-hydroxyethylamine.

    Morpholinoethyl Chain Addition: The hydroxyethylamine intermediate is then reacted with morpholine under acidic conditions to form the morpholinoethyl derivative.

    Coupling with Dimethoxybenzamide: Finally, the morpholinoethyl derivative is coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares the 3,4-dimethoxybenzamide motif with several analogs but differs in side-chain substituents. Key comparisons include:

Table 1: Structural Comparison
Compound Name (Source) Core Structure Key Substituents Functional Groups Impacting Activity
Target Compound Benzamide 4-fluorophenyl, morpholinoethyl Electron-withdrawing F, hydrophilic morpholine
(Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide () Coumarin-acrylamide Furan, hydrazinyl, coumarin Hydrogen-bonding hydrazine, π-π stacking (coumarin)
N-((Z)-3-((E)-2-(4-Chlorobenzylidene)hydrazinyl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide () Hydrazone 4-chlorophenyl, hydrazinyl Electron-withdrawing Cl, tautomerism (hydrazone)
Propanil (N-(3,4-dichlorophenyl) propanamide) () Propanamide 3,4-dichlorophenyl Lipophilic Cl substituents

Key Observations :

  • Morpholinoethyl vs. Hydrazine/Hydrazone: The morpholinoethyl group in the target compound may enhance water solubility compared to the hydrazine/hydrazone linkages in and , which rely on hydrogen bonding .

Key Observations :

  • The target compound’s synthesis likely involves straightforward amidation, contrasting with multi-step cyclizations () or cross-coupling reactions () .
  • Lower yields in (28%) highlight challenges in complex heterocyclic syntheses compared to simpler benzamide derivatives .
Table 3: Activity Comparison
Compound Name (Source) Reported Activity Mechanism (Inferred)
Target Compound Antiproliferative (hypothesized) Kinase inhibition (morpholine moiety)
Triazole Derivatives () Antiproliferative Topoisomerase inhibition
Chromen-Pyrazolo Derivatives () Anticancer Apoptosis induction via Bcl-2 modulation
Propanil () Herbicidal Acetolactate synthase inhibition

Key Observations :

  • The morpholino group in the target compound may target kinases or GPCRs, unlike the topoisomerase inhibition seen in .
  • Pesticides like propanil () operate via entirely different mechanisms, underscoring the impact of substituents on application .

Physicochemical Properties

Table 4: Physical Properties
Compound Name (Source) Melting Point (°C) Solubility (Inferred)
Target Compound Not reported Moderate (morpholine enhances)
Hydrazone Derivative () 241–243 Low (chlorophenyl hydrophobicity)
Coumarin-Acrylamide () 219–221 Moderate (polar acrylamide)

Key Observations :

  • The morpholinoethyl group likely improves aqueous solubility compared to chlorophenyl-containing analogs .
  • Higher melting points in (241–243°C) suggest stronger crystal lattice forces due to chlorinated substituents .

Research Findings and Implications

  • Electron-Donating vs.
  • Morpholino Advantage: The morpholine ring may enhance blood-brain barrier penetration or reduce metabolic degradation, a feature absent in hydrazone- or coumarin-based compounds .
  • Synthetic Scalability : The target compound’s simpler synthesis route (vs. and ) could facilitate large-scale production .

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C17H22FN2O3\text{C}_{17}\text{H}_{22}\text{F}\text{N}_2\text{O}_3

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in cell proliferation and survival. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell growth and differentiation .

Antitumor Effects

Several studies have highlighted the antitumor properties of this compound. For example, in vitro assays demonstrated significant inhibitory effects on various cancer cell lines, including those resistant to conventional therapies. The compound was shown to induce apoptosis and cell cycle arrest in cancer cells by increasing the levels of acetylated histones, which are markers of active transcription .

Table 1: Summary of Antitumor Activity

Study ReferenceCell LineIC50 (μM)Mechanism
SKM-10.04HDAC inhibition, apoptosis induction
VariousVariableCell cycle arrest, histone acetylation

Neuropharmacological Effects

In addition to its antitumor activity, this compound has been investigated for its neuroprotective effects. It has been suggested that the compound may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress.

Case Studies

  • In Vivo Efficacy : In a xenograft model using SKM-1 cells, the compound demonstrated significant tumor reduction compared to control groups. The study reported improved survival rates among treated mice, indicating its potential as a therapeutic agent in cancer treatment .
  • Pharmacokinetics : The pharmacokinetic profile of this compound was assessed in various animal models. Results showed favorable absorption and distribution characteristics, with minimal metabolic degradation observed across species .

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